N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, dimethylphenoxy group, and dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2,6-dimethylphenol with ethylene oxide to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell division, thereby exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
- 4-(4-Bromobenzoyl)-2,6-dimethylphenoxyacetic acid ethyl ester
Uniqueness
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22BrNO4 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H22BrNO4/c1-12-9-15(20)10-13(2)18(12)25-8-7-21-19(22)14-5-6-16(23-3)17(11-14)24-4/h5-6,9-11H,7-8H2,1-4H3,(H,21,22) |
InChI Key |
ZLODWJAMABXSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C2=CC(=C(C=C2)OC)OC)C)Br |
Origin of Product |
United States |
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